REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Rb+:5].O.O.O.O.O.O.O.O.O.[N+:15]([O-:18])([O-:17])=[O:16].[Al+3:19].[N+:20]([O-:23])([O-:22])=[O:21].[N+:24]([O-:27])([O-:26])=[O:25]>O>[N+:1]([O-:4])([O-:3])=[O:2].[Al+3:19].[N+:15]([O-:18])([O-:17])=[O:16].[N+:20]([O-:23])([O-:22])=[O:21].[N+:24]([O-:27])([O-:26])=[O:25].[Rb+:5] |f:0.1,2.3.4.5.6.7.8.9.10.11.12.13.14,16.17.18.19,20.21|
|
Name
|
rubidium nitrate
|
Quantity
|
1.53 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Rb+]
|
Name
|
aluminum nitrate nonahydrate
|
Quantity
|
4.86 kg
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually dropped into 20.0 kg of a stirred silica sol solution
|
Type
|
CUSTOM
|
Details
|
held at 15° C.
|
Name
|
aluminum nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
rubidium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Rb+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |